molecular formula C8H14O2 B14633199 3-(1-Hydroxyethyl)cyclohexan-1-one CAS No. 55941-64-5

3-(1-Hydroxyethyl)cyclohexan-1-one

Cat. No.: B14633199
CAS No.: 55941-64-5
M. Wt: 142.20 g/mol
InChI Key: NJEJDQFPQUSOAN-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with a hydroxyethyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol . Another method includes the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . These methods provide efficient routes to obtain the desired compound with high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic oxidation processes. The use of inexpensive starting materials and readily attainable reaction conditions makes this compound economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Hydroxyethyl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to various physiological effects . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple cyclic ketone with similar structural features but lacking the hydroxyethyl group.

    Cyclohexanol: A related compound where the ketone group is reduced to an alcohol.

    Cyclohexene: An unsaturated cyclic compound that can be used as a precursor in the synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one.

Uniqueness

This compound is unique due to the presence of both a hydroxyethyl group and a ketone functional group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

CAS No.

55941-64-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(1-hydroxyethyl)cyclohexan-1-one

InChI

InChI=1S/C8H14O2/c1-6(9)7-3-2-4-8(10)5-7/h6-7,9H,2-5H2,1H3

InChI Key

NJEJDQFPQUSOAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC(=O)C1)O

Origin of Product

United States

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